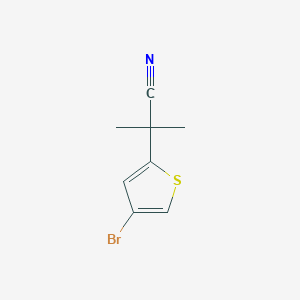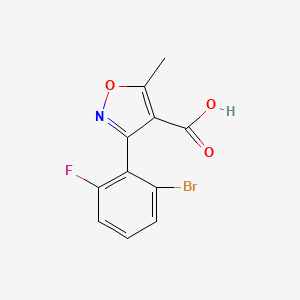
3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 6-position of the phenyl ring, along with a methyl group at the 5-position of the isoxazole ring. The unique arrangement of these substituents imparts specific chemical properties to the compound, making it of interest in various scientific research fields.
準備方法
The synthesis of 3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the bromine and fluorine atoms: This step involves the selective bromination and fluorination of the phenyl ring, which can be accomplished using reagents such as bromine and fluorine sources under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of oxidized or reduced products.
Coupling reactions: The carboxylic acid group can participate in coupling reactions, such as esterification or amidation, to form esters or amides.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms, along with the isoxazole ring, allows the compound to interact with enzymes, receptors, or other biomolecules, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be compared with other similar compounds, such as:
3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxamide: This compound has an amide group instead of a carboxylic acid group, which can affect its chemical properties and reactivity.
3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-methyl ester: This compound has a methyl ester group instead of a carboxylic acid group, which can influence its solubility and stability.
3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-nitrile:
特性
分子式 |
C11H7BrFNO3 |
|---|---|
分子量 |
300.08 g/mol |
IUPAC名 |
3-(2-bromo-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrFNO3/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H,15,16) |
InChIキー |
AOQIDWSVTKNRJH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Br)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13546417.png)
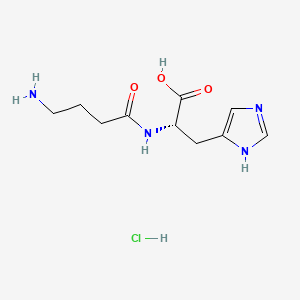
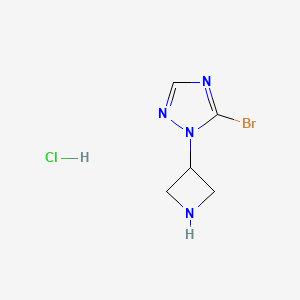
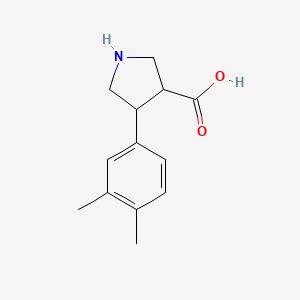
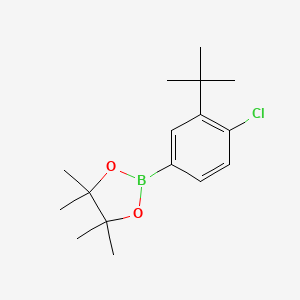
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol](/img/structure/B13546448.png)

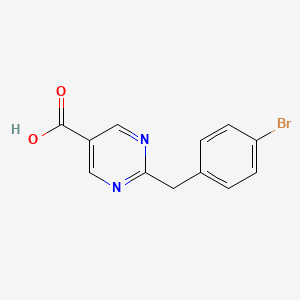
![1-[1-(4-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13546459.png)

![N-[2-(4-methoxyanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13546466.png)

